2-(Phenylsulfonyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-(Phenylsulfonyl)benzonitrile involves several methods. One common approach is the sulfonation of benzonitrile using benzenesulfonyl chloride. The reaction proceeds under mild conditions, typically in dichloromethane, with the aid of a base such as triethylamine. The product is obtained in good yield .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring (with a phenyl group) attached to both a sulfonyl group (SO₂) and a nitrile group (CN). The sulfonyl group imparts electron-withdrawing properties, affecting reactivity and regioselectivity in chemical reactions .
Chemical Reactions Analysis
- Cycloaddition Reactions : Density functional theory (DFT) studies reveal that This compound can undergo [4+2] and [2+4] cycloaddition reactions. The phenylsulfanyl group significantly influences regioselectivity, making it a powerful directing element. These reactions proceed via an asynchronous one-step mechanism with a polar character . Nucleophilic Aromatic Substitution (Sulfonation) : The compound can be transformed into phenols through nucleophilic aromatic substitution. Under appropriate conditions, aryl halides react with sulfonyl groups, leading to the introduction of the phenylsulfonyl moiety .
Scientific Research Applications
Chemical Behavior and Reactions
2-(Phenylsulfonyl)benzonitrile, an aromatic nitrile compound, exhibits unique behavior in various chemical reactions. For instance, it has been observed that N-(Phenylsulfonyl)benzohydrazonoyl azide decomposes to benzonitrile and can cyclize to form a tetrazole, demonstrating its versatility in forming different chemical structures under various conditions (Ito, Tanaka, & Kakehi, 1982). Furthermore, it plays a role in the synthesis of benzonitriles from phenylacetic acids, highlighting its utility in synthetic organic chemistry (Kangani, Day, & Kelley, 2008).
Application in Polymer Electrolytes and Fuel Cell Technology
In the field of materials science, specifically related to fuel cell applications, the compound is involved in the synthesis of polymer electrolytes. The structure-property-performance relationships of polysulfone polymer electrolytes, which incorporate functional groups like benzonitrile, have been extensively studied. These investigations reveal that the incorporation of polar groups like benzonitrile affects properties such as proton conductivity and water uptake, critical for fuel cell performance (Kim, Einsla, Sankir, Harrison, & Pivovar, 2006).
Role in Organic Synthesis and Cycloadditions
This compound is also significant in organic synthesis, particularly in 1,3-dipolar cycloadditions. It reacts with various 1,3-dipoles, leading to the formation of exo regioisomers and other specific adducts. This indicates its potential utility in the synthesis of complex organic compounds and intermediates (Taniguchi, Ikeda, & Imoto, 1978).
Fungal Degradation and Environmental Relevance
From an environmental perspective, this compound's degradation by fungi, specifically Fusarium solani, is noteworthy. This process involves the conversion of benzonitrile into benzoate and ammonia, suggesting its biodegradation potential. Such fungal degradation pathways could be crucial for understanding and managing the environmental impact of nitrile-containing compounds (Harper, 1977).
Properties
IUPAC Name |
2-(benzenesulfonyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQXUSQOIXIJTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348819 | |
Record name | 2-(phenylsulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54737-49-4 | |
Record name | 2-(phenylsulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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